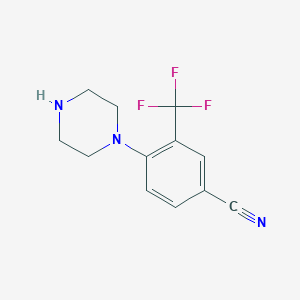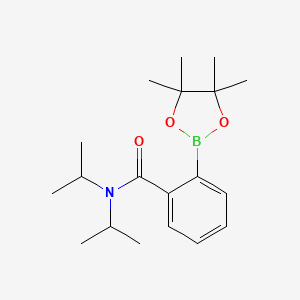
(1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%, or (1,4-DMNPA-97) is an organoboron compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of synthetic and analytical applications, including the synthesis of organic molecules, the determination of reaction kinetics and the detection of biomolecules.
Wissenschaftliche Forschungsanwendungen
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) has a wide range of applications in scientific research. It is used in the synthesis of organic molecules, such as polymers and pharmaceuticals. It is also used in the detection of biomolecules, such as proteins and nucleic acids. Additionally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is used as a reagent in the determination of reaction kinetics.
Wirkmechanismus
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) acts as a Lewis acid, which means that it can accept electrons from other molecules. This enables it to form covalent bonds with other molecules, such as organic molecules and biomolecules. The boron atom in ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is also able to form hydrogen bonds with other molecules, which allows it to interact with them in a more specific manner.
Biochemical and Physiological Effects
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) does not have any known biochemical or physiological effects. It is a relatively inert compound that does not interact with cellular components or biomolecules. It is not toxic and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile reagent that can be used in a variety of synthetic and analytical applications. However, it is important to note that ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is not soluble in water, so it may not be suitable for use in some experiments.
Zukünftige Richtungen
Given the versatility of ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%), there are many potential future directions for its use in scientific research. For example, it could be used in the synthesis of more complex organic molecules, or it could be used in the detection of more complex biomolecules. Additionally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) could be used in the development of new analytical techniques, such as mass spectrometry. Finally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is synthesized through a two-step process. In the first step, a boronic acid is reacted with a naphthylmethyl halide to form a naphthylmethylboronic acid. In the second step, the naphthylmethylboronic acid is reacted with a base, such as sodium hydroxide, to form ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%).
Eigenschaften
IUPAC Name |
(1,4-dimethylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO2/c1-8-7-12(13(14)15)9(2)11-6-4-3-5-10(8)11/h3-7,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGWHFVRKBDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)




![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)




